molecular formula C8H12F2N2 B1400391 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile CAS No. 1416351-76-2

3-(4,4-Difluoro-piperidin-1-yl)-propionitrile

Cat. No.: B1400391
CAS No.: 1416351-76-2
M. Wt: 174.19 g/mol
InChI Key: GNMKQBQUKNIDNJ-UHFFFAOYSA-N
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Description

3-(4,4-Difluoro-piperidin-1-yl)-propionitrile is a chemical compound with the molecular formula C8H14F2N2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features two fluorine atoms attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile typically involves the reaction of 4,4-difluoropiperidine with a suitable nitrile precursor. One common method includes the use of 4,4-difluoropiperidine and acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(4,4-Difluoro-piperidin-1-yl)-propionitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

    4,4-Difluoropiperidine: A related compound with similar structural features but lacking the nitrile group.

    4-(4,4-Difluoro-piperidin-1-yl)-butylamine: Another derivative with an extended carbon chain.

Uniqueness: 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile is unique due to the presence of both the difluoropiperidine ring and the nitrile group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research applications.

Properties

IUPAC Name

3-(4,4-difluoropiperidin-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N2/c9-8(10)2-6-12(7-3-8)5-1-4-11/h1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMKQBQUKNIDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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